molecular formula C12H18N2O4 B10773451 N-acetyloxyethyl-exo-THPO

N-acetyloxyethyl-exo-THPO

Cat. No.: B10773451
M. Wt: 254.28 g/mol
InChI Key: BQHOBAROVZNICB-UHFFFAOYSA-N
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Description

N-acetyloxyethyl-exo-THPO is a synthetic organic compound known for its significant biological activity. It is a derivative of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl, which is modified with an acetyloxyethyl group. This compound has been studied for its potential therapeutic applications, particularly in the field of neurology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyloxyethyl-exo-THPO typically involves the acylation of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl with acetyloxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-acetyloxyethyl-exo-THPO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyloxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding oxides of this compound.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted products with various functional groups replacing the acetyloxyethyl group.

Scientific Research Applications

N-acetyloxyethyl-exo-THPO has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.

    Medicine: Explored for its potential as an anticonvulsant agent due to its ability to inhibit GABA uptake in astrocytes.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in neurochemistry.

Mechanism of Action

The primary mechanism of action of N-acetyloxyethyl-exo-THPO involves the inhibition of GABA uptake in astrocytes. This inhibition increases the extracellular levels of GABA, enhancing its inhibitory effects on neuronal activity. The compound selectively targets the astroglial GABA uptake system, providing a tenfold selectivity compared to the neuronal GABA uptake system . This selectivity is crucial for its anticonvulsant activity.

Comparison with Similar Compounds

N-acetyloxyethyl-exo-THPO is unique in its high selectivity for the astroglial GABA uptake system. Similar compounds include:

    N-methyl-exo-THPO: Another GABA uptake inhibitor with similar anticonvulsant properties.

    Nipecotic acid: A competitive inhibitor of GABA uptake.

    Guvacine: Another competitive inhibitor of GABA uptake.

Compared to these compounds, this compound exhibits non-competitive inhibition kinetics and a higher lipophilic character, contributing to its potency as an inhibitor of GABA uptake .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

3-[(3-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl)amino]propyl acetate

InChI

InChI=1S/C12H18N2O4/c1-8(15)17-7-3-6-13-9-4-2-5-10-11(9)12(16)14-18-10/h9,13H,2-7H2,1H3,(H,14,16)

InChI Key

BQHOBAROVZNICB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCNC1CCCC2=C1C(=O)NO2

Origin of Product

United States

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